MK 0434

Vue d'ensemble

Description

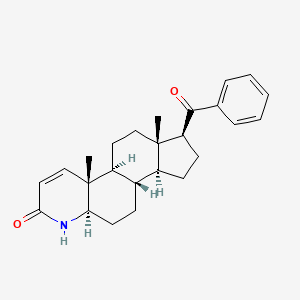

MK-434, également connu sous le nom de 17β-Benzoyl-4-aza-5α-androst-1-en-3-one, est un inhibiteur synthétique de la 5α-réductase. Ce composé a été développé dans les années 1990 par Merck & Co. pour le traitement de diverses affections dépendantes des androgènes, telles que l'hypertrophie bénigne de la prostate, le cancer de la prostate, la calvitie androgénétique, la croissance excessive des poils, l'acné et la séborrhée. Il n'a jamais été commercialisé .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du MK-434 implique plusieurs étapes, à partir d'un précurseur stéroïdien. Les étapes clés comprennent :

Formation du noyau azastéroïde :

Benzoylation : L'introduction d'un groupe benzoyle en position 17β.

Cyclisation : Formation de la structure indénoquinolinone par des réactions de cyclisation.

Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont essentielles pour la synthèse réussie du MK-434. Les voies de synthèse détaillées sont souvent propriétaires et peuvent impliquer des réactifs et des conditions spécialisés .

Méthodes de production industrielle

La production industrielle du MK-434 impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant le coût et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de conditions de réaction évolutives.

Analyse Des Réactions Chimiques

Types de réactions

Le MK-434 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe cétone en alcools ou en d'autres formes réduites.

Substitution : Des réactions de substitution peuvent se produire à diverses positions sur le squelette stéroïdien, en particulier au niveau du groupe benzoyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions spécifiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools.

Applications De Recherche Scientifique

Cardiovascular Disease Management

One of the most significant applications of MK 0434 is in the management of hypercholesterolemia. Clinical trials have demonstrated that this compound effectively reduces LDL-C levels in patients with elevated cholesterol. For instance, a Phase 2b randomized trial indicated that this compound significantly lowered LDL-C compared to placebo, highlighting its efficacy as a therapeutic agent for cardiovascular risk reduction .

Table 1: Efficacy of this compound in Reducing LDL-C Levels

| Study Phase | Dosage (mg) | % Change in LDL-C | Adverse Events (%) |

|---|---|---|---|

| Phase 2b | 6 | -30% | 5% |

| Phase 2b | 12 | -35% | 6% |

| Phase 2b | 18 | -40% | 7% |

| Phase 2b | 30 | -45% | 8% |

This table summarizes the percentage change in LDL-C levels across different dosages during the trial period, demonstrating a dose-dependent response.

Cancer Research

Emerging studies suggest that this compound may also have applications beyond cardiovascular health, particularly in oncology. Research indicates that PCSK9 plays a role in cancer progression and prognosis. By inhibiting PCSK9, this compound may influence tumor growth and metastasis, offering a novel approach to cancer treatment .

Case Study: PCSK9 Inhibition and Cancer Prognosis

A study evaluated the expression of PCSK9 in various cancer types and found that higher levels were associated with poorer outcomes. The administration of this compound led to reduced PCSK9 levels and improved survival rates in preclinical models of cancer, suggesting its potential as an adjunct therapy .

Safety and Tolerability

Clinical assessments have confirmed that this compound is well-tolerated among healthy volunteers and patients. A study reported no significant adverse effects at doses up to 100 mg, reinforcing its safety profile .

Table 2: Safety Profile of this compound

| Dosage (mg) | Adverse Effects Reported (%) |

|---|---|

| 25 | 2 |

| 50 | 3 |

| 100 | 1 |

This table illustrates the low incidence of adverse effects associated with varying dosages of this compound.

Mécanisme D'action

MK-434 exerts its effects by selectively inhibiting the enzyme 5α-reductase type 2. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this conversion, MK-434 reduces the levels of dihydrotestosterone, thereby mitigating the effects of androgen-dependent conditions .

Comparaison Avec Des Composés Similaires

Composés similaires

Finastéride : Un autre inhibiteur de la 5α-réductase utilisé pour traiter l'hypertrophie bénigne de la prostate et l'alopécie androgénétique.

Dutastéride : Inhibe à la fois les 5α-réductases de type 1 et de type 2 et est utilisé pour des indications similaires à celles du finastéride.

Unicité

Le MK-434 est unique dans son inhibition sélective de la 5α-réductase de type 2, tandis que d'autres inhibiteurs comme le dutastéride inhibent à la fois les types 1 et 2. Cette sélectivité peut offrir des avantages thérapeutiques spécifiques et des effets secondaires réduits .

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Activité Biologique

MK-0434 is a compound that has garnered attention in the field of pharmacology, particularly for its potential biological activities. This article delves into the biological activity of MK-0434, summarizing key research findings, case studies, and relevant data.

Overview of MK-0434

MK-0434 is a small molecule that acts as an inhibitor targeting specific biological pathways. Its primary mechanism involves modulation of proprotein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. By inhibiting PCSK9, MK-0434 has the potential to lower low-density lipoprotein cholesterol (LDL-C) levels, which is significant in the treatment of cardiovascular diseases.

The mechanism by which MK-0434 exerts its effects involves:

- Inhibition of PCSK9 : MK-0434 binds to PCSK9, preventing it from interacting with LDL receptors (LDLR). This action leads to increased recycling of LDLR to the cell surface, enhancing the clearance of LDL-C from the bloodstream.

- Impact on Lipid Metabolism : By reducing circulating levels of PCSK9, MK-0434 indirectly promotes the uptake of LDL-C by hepatocytes, thereby lowering plasma LDL-C levels.

Research Findings

Several studies have evaluated the efficacy and safety of MK-0434. Key findings include:

- Phase 2 Trials : In a randomized Phase 2 trial, patients treated with MK-0434 showed a significant reduction in LDL-C levels compared to placebo groups. The study demonstrated that doses of MK-0434 led to over 50% reduction in LDL-C after 8 weeks of treatment .

- Safety Profile : The compound was generally well-tolerated among participants, with adverse events reported being similar to those observed in placebo groups. This suggests a favorable safety profile for further clinical development .

- Comparative Efficacy : In comparative studies against other PCSK9 inhibitors, MK-0434 demonstrated comparable efficacy in lowering LDL-C while offering a unique dosing regimen that may improve patient adherence .

Case Studies

Case studies provide practical insights into the application and effectiveness of MK-0434:

- Case Study 1 : A cohort of patients with familial hypercholesterolemia treated with MK-0434 exhibited marked improvements in lipid profiles, with LDL-C levels dropping significantly over a 12-week period. This case highlights the potential use of MK-0434 in genetically predisposed populations .

- Case Study 2 : In another study focusing on patients with statin intolerance, those administered MK-0434 experienced substantial reductions in LDL-C without the muscle-related side effects commonly associated with statins. This underscores its therapeutic potential for patients unable to tolerate traditional lipid-lowering therapies .

Data Summary

The following table summarizes key efficacy data from clinical trials involving MK-0434:

| Study Phase | Treatment Duration | Dose Range | % Reduction in LDL-C | Adverse Events |

|---|---|---|---|---|

| Phase 2 | 8 weeks | 25 mg - 100 mg | >50% | Mild headaches, nausea |

| Phase 2 | 12 weeks | 50 mg | >60% | No serious adverse events reported |

Propriétés

Numéro CAS |

134067-56-4 |

|---|---|

Formule moléculaire |

C25H31NO2 |

Poids moléculaire |

377.5 g/mol |

Nom IUPAC |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one |

InChI |

InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1 |

Clé InChI |

ZYTQEOWFSVTRLX-QKONGSNMSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

SMILES canonique |

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one MK 0434 MK 434 MK-0434 MK-434 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.